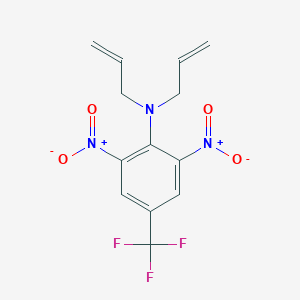
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro groups, prop-2-en-1-yl substituents, and a trifluoromethyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aniline ring using a mixture of concentrated nitric and sulfuric acids.
Alkylation: Substitution of hydrogen atoms on the nitrogen with prop-2-en-1-yl groups using alkyl halides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in hydrochloric acid.
Substitution: Halogenating agents, sulfonating agents, nitrating agents.
Major Products
Oxidation: Nitroso derivatives, quinones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, altering their function through binding or inhibition.
Chemical Reactions: The nitro and trifluoromethyl groups can influence the electron density of the aniline ring, affecting its reactivity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitroaniline: Lacks the prop-2-en-1-yl and trifluoromethyl groups.
4-Trifluoromethylaniline: Lacks the nitro groups and prop-2-en-1-yl substituents.
N,N-Di(prop-2-en-1-yl)aniline: Lacks the nitro and trifluoromethyl groups.
Uniqueness
2,6-Dinitro-N,N-di(prop-2-en-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5103-93-5 |
|---|---|
Fórmula molecular |
C13H12F3N3O4 |
Peso molecular |
331.25 g/mol |
Nombre IUPAC |
2,6-dinitro-N,N-bis(prop-2-enyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H12F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
GZOXUTHKNRHGST-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


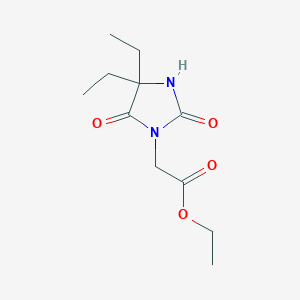
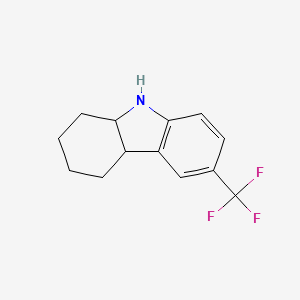
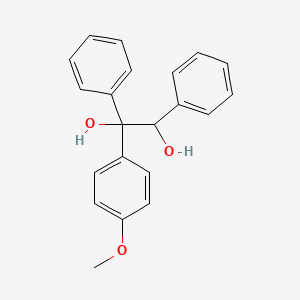

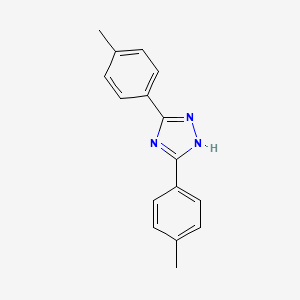
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
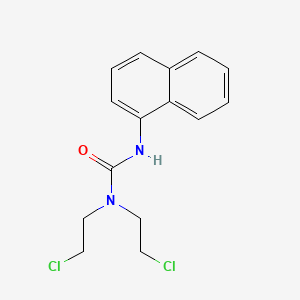



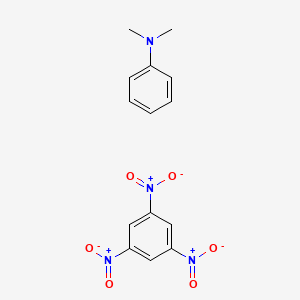
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)

![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
